
6-Propylnaphthalene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Propylnaphthalene-1-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by a naphthalene ring substituted with a propyl group at the sixth position and a carboxyl group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Propylnaphthalene-1-carboxylic acid can be achieved through several methods:
Friedel-Crafts Alkylation: This method involves the alkylation of naphthalene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 6-propylnaphthalene. The resulting compound is then oxidized using potassium permanganate to introduce the carboxyl group at the first position.
Grignard Reaction: Another approach involves the reaction of 6-bromonaphthalene with propylmagnesium bromide to form 6-propylnaphthalene, followed by oxidation with potassium permanganate to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various derivatives, depending on the oxidizing agent and conditions used.
Reduction: The carboxyl group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride for Friedel-Crafts alkylation.
Major Products:
Oxidation Products: Various carboxylic acid derivatives.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Functionalized naphthalene derivatives.
Aplicaciones Científicas De Investigación
6-Propylnaphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Propylnaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the naphthalene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparación Con Compuestos Similares
Naphthalene-1-carboxylic acid: Lacks the propyl group, resulting in different chemical and physical properties.
6-Methylnaphthalene-1-carboxylic acid: Contains a methyl group instead of a propyl group, leading to variations in reactivity and applications.
Propiedades
Fórmula molecular |
C14H14O2 |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
6-propylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C14H14O2/c1-2-4-10-7-8-12-11(9-10)5-3-6-13(12)14(15)16/h3,5-9H,2,4H2,1H3,(H,15,16) |
Clave InChI |
SLKFRLQWRFWEBI-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC2=C(C=C1)C(=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


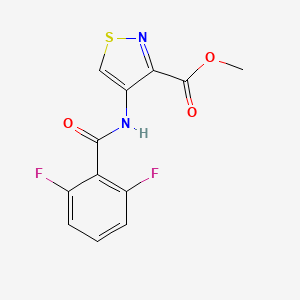
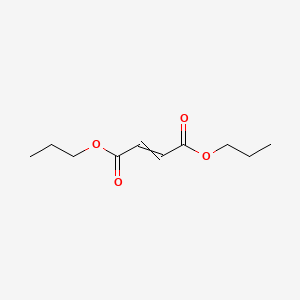
![[1-(3,4-Dichlorophenyl)sulfonylpiperidin-4-yl]methanamine](/img/structure/B13880267.png)

![5,7-Dimethylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13880286.png)
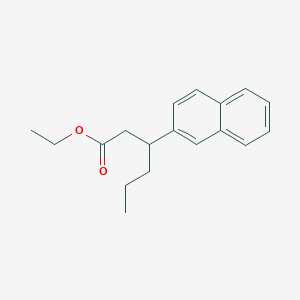
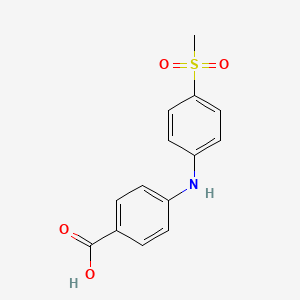
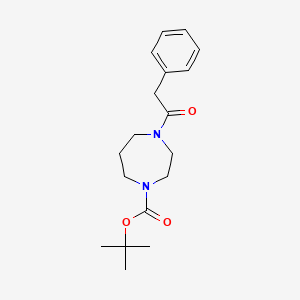
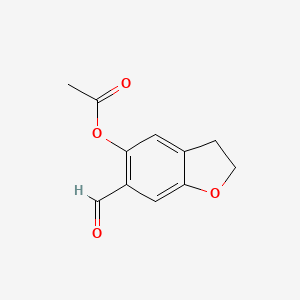
![1h-Indole,7-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13880317.png)
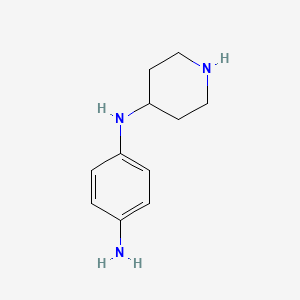

![5-[(benzylamino)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13880345.png)

